Cas no 706771-89-3 (1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine)
1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-furoyl)-4-(mesitylsulfonyl)piperazine
- 1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
-
- Inchi: 1S/C18H22N2O4S/c1-13-11-14(2)17(15(3)12-13)25(22,23)20-8-6-19(7-9-20)18(21)16-5-4-10-24-16/h4-5,10-12H,6-9H2,1-3H3
- InChI Key: PZXCMHUWHFIVOV-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(N1CCN(CC1)C(=O)C1=CC=CO1)C1C(C)=CC(=CC=1C)C
1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3083-0015-2μmol |
1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine |
706771-89-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F3083-0015-5μmol |
1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine |
706771-89-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3083-0015-10μmol |
1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine |
706771-89-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3083-0015-1mg |
1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine |
706771-89-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F3083-0015-2mg |
1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine |
706771-89-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F3083-0015-3mg |
1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine |
706771-89-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3083-0015-4mg |
1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine |
706771-89-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F3083-0015-5mg |
1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine |
706771-89-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3083-0015-10mg |
1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine |
706771-89-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
| Life Chemicals | F3083-0015-15mg |
1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine |
706771-89-3 | 90%+ | 15mg |
$89.0 | 2023-07-28 |
1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine Related Literature
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
1-(Furan-2-Carbonyl)-4-(2,4,6-Trimethylbenzenesulfonyl)piperazine: A Comprehensive Overview
1-(Furan-2-Carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine (CAS No. 706771-89-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Structure and Properties
1-(Furan-2-Carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a piperazine derivative with a furan ring and a trimethylbenzenesulfonyl group attached to the piperazine ring. The furan ring contributes to the compound's aromaticity and stability, while the trimethylbenzenesulfonyl group imparts significant hydrophobicity and reactivity. The molecular formula of this compound is C19H23N3O3S, with a molecular weight of approximately 373.46 g/mol.
The compound exhibits excellent solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various experimental conditions. Its melting point is around 150-155°C, and it is stable under standard laboratory conditions. The unique combination of functional groups in this molecule provides a versatile platform for further chemical modifications and derivatization.
Synthesis Methods
The synthesis of 1-(Furan-2-Carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine has been reported using several methodologies. One common approach involves the reaction of 2-furoyl chloride with 4-(2,4,6-trimethylbenzenesulfonyl)piperazine in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds via nucleophilic acyl substitution, leading to the formation of the desired product with high yield and purity.
Another method involves the coupling of 2-furoic acid with 4-(2,4,6-trimethylbenzenesulfonyl)piperazine using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This approach is particularly useful for large-scale synthesis due to its mild reaction conditions and ease of purification.
Biological Activities
1-(Furan-2-Carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine has been extensively studied for its biological activities. One of its most notable properties is its ability to modulate various signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell proliferation. Recent studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
In addition to its anti-inflammatory properties, 1-(Furan-2-Carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine has demonstrated significant anticancer activity against several cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells by activating caspase-dependent pathways and downregulating anti-apoptotic proteins such as Bcl-2. Furthermore, this compound has exhibited selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Clinical Applications and Research Developments
The potential clinical applications of 1-(Furan-2-Carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine are currently being explored in various preclinical studies. Early-stage clinical trials have shown promising results in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The compound's ability to inhibit pro-inflammatory cytokines without causing significant side effects makes it an attractive therapeutic option for these conditions.
In the field of oncology, ongoing research is focused on optimizing the pharmacokinetic properties of 1-(Furan-2-Carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine to enhance its bioavailability and therapeutic efficacy. Recent advancements in drug delivery systems have shown that encapsulating this compound in nanoparticles can significantly improve its stability and target specificity.
Conclusion
1-(Furan-2-Carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine (CAS No. 706771-89-3) is a multifaceted compound with a wide range of biological activities. Its unique chemical structure provides a robust foundation for further chemical modifications and derivatization. The compound's anti-inflammatory and anticancer properties make it a valuable candidate for the development of novel therapeutics. Ongoing research continues to uncover new applications and optimize its therapeutic potential.
706771-89-3 (1-(furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)